Pectenolone

Description

Context within Carotenoid Science

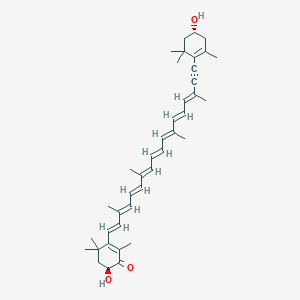

Pectenolone is a naturally occurring keto-carotenoid, a class of tetraterpene pigments known for their vibrant colors and significant biological activities. nih.govwikipedia.org Carotenoids are synthesized by all photosynthetic organisms and some non-photosynthetic organisms, where they play crucial roles in light harvesting and photoprotection. wikipedia.org this compound, with its molecular formula C₄₀H₅₂O₃, is classified as a C40 isoprenoid, placing it among the vast and diverse family of carotenoids. vulcanchem.comnih.gov Its structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its chromophoric properties. vulcanchem.com

The study of this compound contributes to the broader understanding of carotenoid metabolism in marine animals. researchgate.net Unlike plants and algae that synthesize carotenoids de novo, animals typically obtain these pigments from their diet and may modify them through metabolic processes. nih.govresearchgate.net this compound is a prime example of such a metabolic modification, being an oxidative metabolite of diatoxanthin (B1232557). researchgate.netnih.gov The introduction of a keto group at the C-4 position of the diatoxanthin backbone to form this compound is a significant metabolic step that enhances the compound's antioxidative properties. nih.govresearchgate.net This metabolic conversion highlights the diverse enzymatic capabilities of marine invertebrates to transform dietary carotenoids into functionally distinct molecules. nih.govresearchgate.net

Significance in Natural Product Research

The investigation of this compound holds considerable significance in the field of natural product research, which focuses on the discovery, isolation, and characterization of novel compounds from natural sources. scirp.orguniv-tlemcen.dz Marine organisms, in particular, are a rich source of structurally unique and biologically active natural products. researchgate.net this compound, primarily isolated from marine bivalves like the Japanese scallop (Mizuhopecten yessoensis) and the great scallop (Pecten maximus), exemplifies the chemical diversity found in marine ecosystems. vulcanchem.comresearchgate.netknapsackfamily.com

The study of this compound and its derivatives contributes to our understanding of chemical ecology and the roles these compounds play in the survival and reproduction of marine organisms. researchgate.netmdpi.com For instance, the accumulation of this compound in the gonads of scallops suggests a role in protecting against oxidative stress during reproductive processes. vulcanchem.commdpi.com Furthermore, the unique chemical structure of this compound, featuring an acetylenic bond, makes it a subject of interest for chemical synthesis and structural modification studies. researchgate.netrsc.org The elucidation of its biosynthetic pathway and its association with proteins in carotenoprotein complexes like pectenovarin provide valuable insights for biochemists and natural product chemists. mdpi.com

Interactive Data Table: Chemical Identifiers of this compound

| Identifier Type | Value |

| CAS Registry Number | 16913-24-9 |

| InChIKey | ANEICJWUPVGZBQ-HEBVJZCOSA-N |

| ChEBI ID | CHEBI:230678 |

| Lipid Maps ID | LMPR01070068 |

| PubChem CID | 16061214 |

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 580.8 g/mol |

| Exact Mass | 580.39164552 Da |

| Topological Polar Surface Area | 57.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 10 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16913-24-9 |

|---|---|

Molecular Formula |

C40H52O3 |

Molecular Weight |

580.8 g/mol |

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-20,22,24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1 |

InChI Key |

ANEICJWUPVGZBQ-HEBVJZCOSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Discovery of Pectenolone

Discovery in Marine Organisms

Pectenolone is a carotenoid pigment found primarily in marine life. Its discovery and subsequent identification in various species have provided insights into the metabolic pathways of carotenoids within marine ecosystems.

This compound is recognized as one of the principal carotenoids in the Yesso scallop, Patinopecten yessoensis (also referred to by the synonym Mizuhopecten yessoensis). nih.govnih.gov It is particularly abundant in the gonads of female scallops. nih.gov The conspicuous pink color of the scallop's mature ovary is indicative of the presence of carotenoproteins, with this compound being a main component. nih.gov In 2020, a new carotenoprotein named "pectenovarin" was isolated from the mature ovary of the Japanese scallop, and analysis confirmed that its primary carotenoid was this compound. nih.gov Functional studies have further demonstrated that inhibiting the expression of the β-carotene oxygenase 2 (PyBCO2) gene in P. yessoensis leads to an increased deposition of this compound in the scallop's striated muscle, changing its color from white to light orange. nih.gov

Following its initial identification, this compound has been found in a variety of other molluscan species, primarily bivalves and gastropods. It is considered a characteristic oxidative metabolite of diatoxanthin (B1232557) and alloxanthin (B1238290), which are commonly found in bivalves like scallops and ark shells. nih.gov The carnivorous gastropod Rapana venosa (veined rapa whelk), when feeding on Black Sea mussels, contains carotenoids characteristic of its prey, including this compound. researchgate.net This indicates the presence of this compound in the mussels as well. researchgate.net

| Species | Common Name | Class | Reference |

|---|---|---|---|

| Patinopecten yessoensis | Yesso Scallop | Bivalvia | nih.govnih.gov |

| Ark shells (general) | Ark Shell | Bivalvia | nih.gov |

| Mussels (general, inferred) | Mussel | Bivalvia | researchgate.net |

| Rapana venosa | Veined Rapa Whelk | Gastropoda | researchgate.net |

The distribution of this compound extends beyond mollusks to other marine animals, typically through the food chain. Starfish, which are carnivorous and prey extensively on bivalves, accumulate carotenoids from their diet. nih.gov The principal carotenoids found in starfish are oxidative metabolites of compounds like β-carotene, diatoxanthin, and alloxanthin, which are ingested from their prey. nih.gov As this compound is a known oxidative metabolite of diatoxanthin and alloxanthin found in these bivalves, its presence in predatory starfish is a direct result of their feeding habits. nih.govresearchgate.net

| Species Group | Common Name | Phylum | Context | Reference |

|---|---|---|---|---|

| Asteroidea | Starfish | Echinodermata | Acquired through predation on bivalves. | nih.gov |

Ecological Context of this compound Distribution

The distribution of this compound in the marine environment is intrinsically linked to the food chain and the metabolic processes of different organisms. nih.gov Marine animals accumulate carotenoids from their food, which primarily consists of algae and other animals, and then modify them through metabolic reactions. nih.gov

The ecological pathway for this compound generally begins with microalgae, which synthesize primary carotenoids like diatoxanthin and alloxanthin. These carotenoids are then ingested by filter-feeding organisms such as bivalve mollusks (e.g., scallops, mussels). nih.govresearchgate.net Within these mollusks, the ingested carotenoids undergo oxidative metabolism, leading to the formation of compounds like this compound. nih.govresearchgate.net

This process is a known transformation pathway in bivalve mollusks. researchgate.net The this compound is then transferred up the food chain when these mollusks are consumed by predators. For example, carnivorous gastropods like Rapana venosa and predators like starfish accumulate this compound by feeding on bivalves. nih.govresearchgate.net Therefore, the presence of this compound in a marine animal is often an indicator of its diet and its metabolic capability to transform ingested carotenoids. nih.gov

Structural Elucidation and Characterization of Pectenolone

Early Structural Determinations

The initial efforts to unravel the structure of pectenolone date back to the mid-20th century, a period characterized by the "golden age" of carotenoid structure elucidation. nih.gov During this time, the fundamental framework of many carotenoids was established through chemical degradation and analysis. nih.gov For this compound, early studies involved its isolation from marine sources, notably the scallop Patinopecten yessoensis, from which its name is derived. researchgate.net

These pioneering investigations utilized techniques that, while less sensitive than modern methods, laid the essential groundwork for understanding its chemical nature. nih.gov The structure was initially proposed as 3,3′-dihydroxy-β,β-caroten-4-one based on chemical reactions and comparisons with other known carotenoids. researchgate.net The presence of hydroxyl groups and a ketone function was inferred through derivatization reactions, a common practice in that era of structural chemistry. seiken-site.or.jp The polyene chain, a characteristic feature of carotenoids, was identified through its light-absorbing properties. omicsonline.org

Advanced Spectroscopic Approaches

The advent of advanced spectroscopic methods revolutionized the field of natural product chemistry, enabling more precise and detailed structural analysis of complex molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive structural confirmation of this compound. researchgate.net Both ¹H and ¹³C NMR have provided a wealth of information regarding the carbon skeleton and the placement of functional groups. researchgate.net In early NMR studies, even with lower frequency instruments (e.g., 80 MHz), characteristic signals for the methyl groups could be assigned by comparing the spectra with those of related carotenoids like alloxanthin (B1238290) and diatoxanthin (B1232557). seiken-site.or.jp However, overlapping signals for methine and methylene (B1212753) protons made complete assignment challenging. seiken-site.or.jp

With the availability of high-field NMR instruments (e.g., 500 MHz), a more complete assignment of the ¹H NMR spectrum of this compound became possible. seiken-site.or.jpmdpi.com These studies confirmed the presence and location of the hydroxyl and ketone groups on the β-ionone rings. For instance, ¹H-NMR was instrumental in determining that in this compound monoesters, the fatty acid is acylated at the C-3' hydroxyl group. jst.go.jpcapes.gov.brnih.gov

Table 1: Key ¹H NMR Signals for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Olefinic protons | ~6.0-7.0 | m |

| H-3' | ~4.0 | m |

| H-3 | ~4.3 | m |

| Methyl protons | ~1.0-2.0 | s |

This table is generated based on typical chemical shift ranges for carotenoids and specific data from this compound studies.

Mass spectrometry (MS) has been indispensable for determining the molecular weight and elemental composition of this compound. researchgate.net Early techniques like Electron Ionization (EI-MS) provided valuable fragmentation patterns. seiken-site.or.jp However, the development of soft ionization techniques, such as Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), has been particularly crucial for analyzing carotenoids, which can be thermally labile. seiken-site.or.jp

ESI-Time of Flight (TOF) MS has been used to obtain high-resolution mass data for this compound, allowing for the precise determination of its molecular formula as C₄₀H₅₂O₃. seiken-site.or.jpmdpi.commassbank.jp For example, a study identified the protonated molecule [M+H]⁺ at an m/z of 581.3989. massbank.jp Tandem MS (MS/MS) experiments, where a precursor ion is fragmented, have provided further structural details, yielding fragmentation patterns similar to those from EI-MS, which helps in elucidating the structure of different parts of the molecule. seiken-site.or.jp FAB-MS has also been effectively used to identify the fatty acids esterified to this compound in natural extracts. jst.go.jpcapes.gov.brnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ (for C₄₀H₅₂O₃) | 580.3916 | - |

| [M+H]⁺ (for C₄₀H₅₃O₃) | 581.3998 | 581.3989 massbank.jp |

This table presents representative mass spectrometry data for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the initial identification and characterization of carotenoids, owing to their extensive system of conjugated double bonds which absorb light in the visible region. omicsonline.org The UV-Vis spectrum of this compound is characteristic of a chromophore with a carbonyl group in conjugation with the polyene chain. mdpi.com In diethyl ether, this compound exhibits a broad absorption maximum, which is a key feature used for its detection and quantification in biological samples. mdpi.comresearchgate.net The introduction of the carbonyl group at the C-4 position causes a bathochromic (red) shift in the absorption maximum compared to its precursor, diatoxanthin. nih.gov This spectral shift is responsible for the redder color of organisms that accumulate this compound. mdpi.com

Table 3: UV-Vis Absorption Maxima of this compound in Diethyl Ether

| λmax (nm) |

| ~460-463 mdpi.comnih.gov |

This table shows the typical absorption maximum for this compound in a common organic solvent.

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute stereochemistry of chiral molecules like this compound. zu.edu.pk Carotenoids with chiral centers exhibit characteristic CD spectra that arise from the differential absorption of left and right circularly polarized light. nih.gov The shape and sign of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral centers. nih.gov By comparing the CD spectrum of a natural product with that of synthetic standards of known absolute configuration, the stereochemistry of the natural compound can be unequivocally established. nih.govnih.gov This technique was crucial in determining the specific stereoisomeric form of this compound found in nature. zu.edu.pkdntb.gov.ua

Stereochemical Aspects of this compound

The stereochemistry of a molecule refers to the three-dimensional arrangement of its atoms. uou.ac.in this compound has chiral centers at the C-3 and C-3' positions, meaning it can exist as different stereoisomers. massbank.jp The specific arrangement of the hydroxyl groups at these centers is defined using the Cahn-Ingold-Prelog (R/S) priority rules. stackexchange.com

Through detailed spectroscopic analysis, particularly CD spectroscopy, the absolute configuration of naturally occurring this compound has been determined to be (3S,3'R)-3,3'-Dihydroxy-7',8'-didehydro-β,β-caroten-4-one. massbank.jp This specific stereochemical arrangement is a result of the enzymatic pathways that synthesize this compound in marine organisms. The determination of the absolute configuration is critical as different stereoisomers can have different biological activities and physical properties.

Biosynthesis and Metabolic Pathways of Pectenolone

Precursor Carotenoids and Bioconversion

The journey to pectenolone begins with the ingestion of specific carotenoids from dietary sources, primarily microalgae. Marine animals, particularly bivalve mollusks, accumulate these carotenoids and biochemically modify them into a variety of other pigments, including this compound.

Diatoxanthin (B1232557) as a Key Metabolic Precursor

At the heart of this compound biosynthesis lies diatoxanthin, a xanthophyll pigment synthesized by diatoms and other microalgae. Numerous studies have identified diatoxanthin as the primary precursor to this compound in marine invertebrates. The presence of both diatoxanthin and this compound in the tissues of these animals, along with the structural similarities between the two molecules, provides strong evidence for this metabolic link. The transformation of diatoxanthin is a crucial step in the metabolic fate of dietary carotenoids within these organisms.

Enzymatic Mechanisms in this compound Biosynthesis

The conversion of diatoxanthin to this compound is not a spontaneous chemical reaction but is catalyzed by specific enzymes. While the complete enzymatic cascade is yet to be fully elucidated, research points towards the involvement of a class of enzymes known as Carotenoid Cleavage Oxygenases (CCOs).

Role of Carotenoid Cleavage Oxygenases (CCOs)

Carotenoid Cleavage Oxygenases are a family of non-heme iron-containing enzymes that play a critical role in the metabolism of carotenoids. frontiersin.org They catalyze the oxidative cleavage of carbon-carbon double bonds within the carotenoid backbone, leading to the formation of a variety of apocarotenoids. frontiersin.org While CCOs are often associated with the degradation of carotenoids, their oxidative capabilities suggest a potential role in the structural modification of carotenoids, such as the introduction of a keto group seen in the formation of this compound from diatoxanthin. The specific CCO responsible for this conversion in marine invertebrates has not yet been definitively identified, but their involvement is strongly implicated by the nature of the chemical transformation.

Genetic Regulation of this compound Accumulation (PyBCO-like 1, PyBCO2)

Recent genetic studies in the Yesso scallop (Patinopecten yessoensis) have shed light on the genetic regulation of carotenoid accumulation, which indirectly influences the levels of this compound. Two genes, PyBCO-like 1 and PyBCO2, which encode for β-carotene oxygenase-like enzymes, have been identified as key players in carotenoid metabolism. researchgate.netfrontiersin.orgnih.gov

Research has shown that the downregulation of PyBCO-like 1 expression in the adductor muscle of scallops leads to the deposition of carotenoids, resulting in an orange coloration. researchgate.net This suggests that PyBCO-like 1 is involved in the degradation of carotenoids, and its reduced activity allows for their accumulation. researchgate.net Similarly, inhibition of PyBCO2 expression has been shown to increase the deposition of this compound and pectenoxanthin in the striated muscle of the Yesso scallop. nih.gov

Therefore, the accumulation of this compound in certain tissues appears to be regulated by the expression levels of these carotenoid-degrading enzymes. Lower expression of PyBCO-like 1 and PyBCO2 results in a reduced breakdown of carotenoids, leading to higher concentrations of this compound. researchgate.netnih.gov

| Gene | Organism | Function in Carotenoid Metabolism | Effect on this compound Accumulation |

| PyBCO-like 1 | Yesso scallop (Patinopecten yessoensis) | Carotenoid degradation | Downregulation leads to increased accumulation |

| PyBCO2 | Yesso scallop (Patinopecten yessoensis) | Carotenoid degradation | Inhibition of expression leads to increased accumulation |

Accumulation and Tissue-Specific Deposition

This compound is not uniformly distributed throughout the body of marine invertebrates. Instead, it exhibits a distinct pattern of tissue-specific accumulation. In many scallop species, the highest concentrations of this compound are found in the gonads, particularly the ovary, and the adductor muscle. nih.gov

This tissue-specific deposition suggests a targeted transport and storage mechanism for this compound. In the Japanese scallop (Mizuhopecten yessoensis), this compound is the main carotenoid found in the mature ovary and is associated with a carotenoprotein named pectenovarin. researchgate.net This protein may play a role in the transport and stabilization of this compound within the ovarian tissues. The accumulation of this compound in reproductive tissues points to its potential physiological roles, such as in reproduction and antioxidant protection of eggs.

Carotenoid Utilization Mechanisms in Scallops

In marine animals like scallops, carotenoids are not synthesized de novo; instead, they are acquired from dietary sources such as algae and then modified through metabolic processes. nih.govnih.gov The Yesso scallop (Patinopecten yessoensis) provides a significant model for understanding how these compounds are utilized. nih.gov A primary mechanism governing the visible coloration from carotenoids in scallops involves the activity of a specific enzyme. nih.govresearchgate.net

Research has identified a carotenoid oxygenase, encoded by the gene PyBCO-like 1, as the essential factor for carotenoid metabolism in the scallop's adductor muscle. nih.govresearchgate.net Scallops with the common white adductor muscle actively express this gene. The PyBCO-like 1 enzyme functions by degrading carotenoids, such as β-carotene, preventing them from accumulating in the muscle tissue. nih.gov

Conversely, in scallops that exhibit a rare orange adductor muscle, this gene is significantly downregulated. nih.govresearchgate.net This suppression of PyBCO-like 1 leads to the deposition of carotenoids, primarily this compound and pectenoxanthin, resulting in the orange coloration. researchgate.net It is noteworthy that the uptake of carotenoids in the hepatopancreas—the primary organ for digestion—does not differ between white- and orange-muscled scallops. This indicates that the key regulatory step is not absorption but the tissue-specific degradation within the muscle. nih.govresearchgate.net Inhibition of the PyBCO-like 1 gene's expression in white muscle has been shown to induce carotenoid deposition and subsequent muscle coloration. nih.gov

Inheritance Patterns of this compound Coloration

The distinct orange and white coloration of the adductor muscle in the Yesso scallop (Patinopecten yessoensis) is a visually prominent trait linked directly to the presence or absence of this compound and other carotenoids. researchgate.net Genetic studies involving family construction and analysis have demonstrated that this coloration is inherited as a recessive Mendelian trait. nih.govresearchgate.net

This inheritance pattern means that the orange phenotype only appears in individuals that are homozygous for the recessive allele. The gene responsible for this trait has been mapped to chromosome 8, where the PyBCO-like 1 gene resides. nih.gov The expression level of this gene is the determining factor: the recessive allele is associated with the downregulation of PyBCO-like 1, leading to carotenoid accumulation. nih.govresearchgate.net In contrast, the dominant allele leads to normal expression of the enzyme, which degrades carotenoids and results in the white muscle phenotype. nih.gov

Selective Assimilation in Tissues

This compound and its related compounds are not distributed uniformly throughout the scallop's body. Studies on the "Haida golden scallop," a variety of Mizuhopecten yessoensis known for its orange adductor muscle, reveal a selective and differential accumulation of carotenoids across various tissues when compared to the common white-muscle scallop. nih.gov

While this compound and pectenoxanthin are found in nearly all tissues of both scallop types (the exception being the white adductor muscle of the normal scallop), their concentrations vary significantly. nih.gov The Haida golden scallop shows markedly higher levels of these carotenoids in the mantle, female gonad, kidney, and adductor muscle. nih.gov This suggests specific tissues have a higher capacity for carotenoid sequestration.

Furthermore, a specific carotenoprotein named "pectenovarin" has been isolated from the ovaries of the Japanese scallop (Mizuhopecten yessoensis). mdpi.com This protein complex binds to this compound, pectenoxanthin, and diatoxanthin, functioning as a delivery and storage system for these unstable molecules within the ovary. mdpi.com The binding of this compound to the apo-pectenovarin protein is a key part of its assimilation and concentration in reproductive tissues. mdpi.com

| Tissue | Haida Golden Scallop (Orange Muscle) | Normal Scallop (White Muscle) | Key Finding |

|---|---|---|---|

| Adductor Muscle | High concentration of this compound and Pectenoxanthin | No detectable this compound or Pectenoxanthin | Primary site of differential accumulation defining the variety. nih.gov |

| Female Gonad | Significantly higher carotenoid concentration | Lower carotenoid concentration | Contains the carotenoprotein pectenovarin for carotenoid storage. nih.govmdpi.com |

| Mantle | Significantly higher carotenoid concentration | Lower carotenoid concentration | Shows selective assimilation of carotenoids. nih.gov |

| Kidney | Significantly higher carotenoid concentration | Lower carotenoid concentration | Indicates a role in carotenoid processing or storage. nih.gov |

| Hepatopancreas | Carotenoids present | Carotenoids present | No significant difference in concentration between scallop types. nih.govresearchgate.net |

This compound within Marine Food Chains

This compound is a metabolic product, and its presence in the marine food web illustrates the transfer and transformation of carotenoids through trophic levels. nih.govnih.gov The biosynthesis of this compound begins with primary producers. Scallops, as filter feeders, consume microalgae such as diatoms, which are rich in precursor carotenoids like diatoxanthin and alloxanthin (B1238290). nih.govnih.gov

Within the scallop, these dietary carotenoids undergo oxidative metabolic reactions. nih.gov Diatoxanthin is converted into this compound through intermediate steps that may include the formation of pectenol. nih.govresearchgate.net This metabolic modification is not just a simple accumulation but a transformation that enhances the carotenoid's properties. researchgate.net

Once formed, this compound is incorporated into the scallop's tissues and can be passed up the food chain. researchgate.net For instance, carnivorous predators that feed on bivalves, such as starfish and certain sea slugs, ingest these compounds. nih.govresearchgate.net The sea angel (Clione limacina), a small sea slug, preys on sea butterflies (Limacina helicina), which have fed on algae. The sea angel then metabolizes the ingested carotenoids, converting diatoxanthin into this compound and other keto-carotenoids, which accumulate in its gonads. nih.govresearchgate.net This demonstrates the movement and further metabolic modification of this compound through successive consumer levels in the marine ecosystem. researchgate.net

| Trophic Level | Organism Example | Role in this compound Pathway |

|---|---|---|

| Primary Producer | Phytoplankton (e.g., Diatoms) | Synthesizes precursor carotenoids like diatoxanthin. nih.govlongdom.org |

| Primary Consumer | Scallops (Patinopecten yessoensis), Sea Butterflies (Limacina helicina) | Ingests phytoplankton and metabolizes diatoxanthin into this compound. nih.govresearchgate.net |

| Secondary Consumer | Sea Angels (Clione limacina), Starfish | Consumes primary consumers (scallops, sea butterflies) and accumulates or further metabolizes this compound. nih.govnih.govresearchgate.net |

| Tertiary Consumer | Salmon | Consumes secondary consumers like sea angels, leading to further transfer of carotenoids up the food chain. researchgate.net |

Chemical Synthesis and Analogues of Pectenolone

Synthetic Approaches to Pectenolone

The total synthesis of this compound (3,3′-dihydroxy-7′,8′-didehydro-β,β-caroten-4-one) has been approached through methods developed for other unsymmetrical carotenoids. researchgate.netiupac.org The primary strategy involves a sequential Wittig reaction, a powerful method for forming carbon-carbon double bonds. chemistrysteps.comgoogle.com This approach typically utilizes a central C10 dialdehyde (B1249045) building block which is reacted in a stepwise manner with two different C15 phosphonium (B103445) salt synthons, each corresponding to one of the end groups of the target carotenoid. researchgate.netiupac.org

This compound possesses one end group identical to that found in alloxanthin (B1238290) and another end group that is a 4-keto derivative of the zeaxanthin (B1683548) end group, similar to astaxanthin (B1665798). iupac.org Therefore, its synthesis requires the preparation of two distinct C15 phosphonium salts.

The synthesis of the alloxanthin-like end group involves the creation of a C15-acetylenic phosphonium salt. mdpi.com A common precursor for this is a C9-hydroxyketone which can be converted to the required C15 phosphonium salt through a series of reactions. fao.org For the other end of the this compound molecule, a C15 phosphonium salt with a protected 3-hydroxy-4-keto-β-end group is required. The synthesis of this synthon can be adapted from established methods for producing the end groups of astaxanthin. mdpi.comtennessee.edumdpi.com This often starts from 6-oxo-isophorone. mdpi.com

The table below outlines the general building blocks for the synthesis of this compound.

| Building Block | Description | Role in Synthesis |

| C10-dialdehyde (mono-protected) | A 10-carbon chain with aldehyde groups at both ends, one of which is temporarily protected. | Forms the central part of the carotenoid backbone. |

| C15-acetylenic phosphonium salt | A 15-carbon phosphonium salt with a 3-hydroxy-7,8-didehydro-β-end group. | Forms the alloxanthin-like end of this compound. |

| C15-(4-keto)-phosphonium salt | A 15-carbon phosphonium salt with a 3-hydroxy-4-keto-β-end group. | Forms the astaxanthin-like end of this compound. |

Derivatization and Analogue Preparation

In nature, this compound is often found esterified with various fatty acids. The characterization of these naturally occurring esters has been a subject of study. In the spiny lobster Panulirus japonicus, fatty acid esters of this compound have been identified. bris.ac.uk Through techniques such as ¹H-NMR and FAB-MS, it was determined that the acylation occurs at the C-3' hydroxyl group. bris.ac.uk A range of fatty acids have been found to be esterified with this compound in this species. bris.ac.uk

The following table lists the fatty acids identified as esters of this compound in Panulirus japonicus. bris.ac.uk

| Fatty Acid (Abbreviation) | Chemical Formula |

| Myristic acid | C14:0 |

| Palmitic acid | C16:0 |

| Palmitoleic acid | C16:1 |

| Stearic acid | C18:0 |

| Oleic acid | C18:1 |

| Arachidonic acid | C20:4 |

| Eicosapentaenoic acid (EPA) | C20:5 |

| Docosahexaenoic acid (DHA) | C22:6 |

| Lauric Acid | C12:0 |

| Margaric Acid | C17:0 |

The synthesis of these esters can be achieved through standard esterification methods, which are generally mild and reliable for carotenoid derivatization. mdpi.com

The reduction of the carbonyl group in this compound yields other naturally occurring carotenoids. The partial synthesis of pectenol A and pectenol B has been described through the sodium borohydride (B1222165) (NaBH₄) reduction of this compound. seiken-site.or.jplipidbank.jp This chemical transformation mimics metabolic pathways observed in some marine animals. researchgate.net

The reduction of the 4-keto group of this compound results in the formation of a hydroxyl group, leading to the corresponding diols.

| Compound | Precursor | Reducing Agent | Key Transformation |

| Pectenol A | This compound | NaBH₄ | Reduction of the C-4 keto group to a hydroxyl group. |

| Pectenol B | This compound | NaBH₄ | Reduction of the C-4 keto group to a hydroxyl group. |

Synthetic Methodologies for Carotenoids Relevant to this compound Research

The synthesis of this compound and its analogues relies on a toolbox of reactions developed for carotenoid chemistry in general. The Wittig reaction is a cornerstone of industrial carotenoid synthesis, typically for producing symmetrical C40 carotenoids by reacting two equivalents of a C15-phosphonium salt with a C10-dialdehyde. researchgate.netgoogle.comnih.gov For unsymmetrical carotenoids like this compound, this requires a stepwise approach with a mono-protected C10-dialdehyde. researchgate.netiupac.org

The preparation of the key C15 phosphonium salt synthons is a critical aspect. These are often derived from smaller, readily available chiral building blocks. For instance, the synthesis of the alloxanthin end-group synthon has been achieved stereoselectively. mdpi.com The use of tri-n-butylphosphonium salts over triphenylphosphonium salts has been shown to favor the formation of the desired all-E isomers in the Wittig condensation.

Other synthetic strategies relevant to carotenoid synthesis include the Stille reaction, which involves palladium-catalyzed cross-coupling of organostannanes with organic halides. organic-chemistry.org This method has been successfully applied to the synthesis of both symmetrical and unsymmetrical carotenoids with high stereoselectivity. organic-chemistry.org

The table below summarizes some key synthetic methodologies relevant to this compound research.

| Methodology | Description | Application in this compound Synthesis |

| Wittig Reaction | The reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. | The primary method for constructing the polyene backbone by coupling C15 and C10 units. google.com |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. | An alternative to the Wittig reaction for alkene synthesis, often providing better E-selectivity. |

| Stille Coupling | A palladium-catalyzed cross-coupling reaction. | A modern method for the stereoselective synthesis of the polyene chain in carotenoids. organic-chemistry.org |

| Protection/Deprotection Strategies | The use of protecting groups to temporarily mask reactive functional groups. | Essential for the stepwise synthesis of unsymmetrical carotenoids like this compound, particularly for the C10-dialdehyde. researchgate.net |

Analytical Methodologies for Pectenolone Research

Chromatographic Separation Techniques

Chromatography is fundamental to pectenolone research, enabling its purification from crude extracts and its separation from other pigments. The choice of technique depends on the objective, from large-scale isolation to precise analytical quantification.

Column chromatography serves as a primary and effective method for the initial isolation and fractionation of this compound from raw lipid extracts of marine organisms. researchgate.net This technique operates on the principle of adsorption, where compounds are separated based on their differential affinities for a stationary phase and a mobile phase. youtube.comyoutube.com

For terpenoids like this compound, silica (B1680970) gel is the most extensively used adsorbent (stationary phase). researchgate.net The separation process typically involves:

Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent. youtube.com

Loading: The concentrated crude extract containing this compound is loaded onto the top of the silica gel bed. youtube.com

Elution: A solvent or a series of solvent mixtures (mobile phase) is passed through the column. Elution often begins with a non-polar solvent, such as hexane (B92381) or petroleum ether, and the polarity is gradually increased by adding solvents like acetone (B3395972) or ethyl acetate. researchgate.net Less polar compounds travel down the column faster, while more polar compounds like the xanthophyll this compound are retained more strongly by the silica gel, allowing for their separation. youtube.com The separated fractions are collected sequentially as they exit the column. khanacademy.org

This method is invaluable for purifying gram-scale quantities of the compound, which can then be subjected to further analysis by more sensitive techniques. khanacademy.org

High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise separation, identification, and quantification of carotenoids, including this compound. foodandnutritionjournal.orgijnrd.org Reversed-phase (RP-HPLC) configurations are most commonly employed for this purpose. scispace.com

In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. C30 columns are particularly effective for carotenoid separations due to their ability to resolve geometric isomers and structurally similar compounds. scielo.br C18 columns are also widely used. scispace.comnih.gov Detection is typically accomplished using a UV-Vis or a Photodiode Array (PDA) detector set to the characteristic maximum absorbance wavelength for carotenoids, which is around 450 nm. scispace.comscielo.br The mobile phase often consists of a gradient mixture of solvents such as acetonitrile, methanol, and methyl tert-butyl ether (MTBE) to achieve optimal separation. scielo.br

| Parameter | Description | Common Examples/Settings | Reference |

|---|---|---|---|

| Stationary Phase (Column) | The solid support inside the column that interacts with the analytes. | Reversed-Phase C30 or C18 | scielo.br |

| Mobile Phase | The solvent system that carries the analytes through the column. | Gradient mixtures of Methanol (MeOH), Acetonitrile (MeCN), Methyl tert-butyl ether (MTBE) | scielo.br |

| Detection | The method used to visualize and quantify the separated compounds. | Photodiode Array (PDA) or UV-Vis Detector at ~450 nm | scispace.comscielo.br |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.9 - 1.0 mL/min | scispace.comscielo.br |

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. These isomers can have identical physical properties, making their separation impossible with standard HPLC methods. csfarmacie.cz Chiral HPLC is a specialized technique designed to resolve enantiomers and diastereomers. nih.govnih.gov

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) derivatives, are highly effective for separating a wide range of chiral compounds, including natural products. researchgate.net The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane and an alcohol modifier such as ethanol (B145695) or isopropanol. researchgate.net The development of a chiral HPLC method is crucial for determining the enantiomeric purity of this compound samples and for studying the stereochemistry of its metabolic pathways. mdpi.com

| Parameter | Description | Common Examples/Settings | Reference |

|---|---|---|---|

| Stationary Phase (Column) | A column containing a chiral selector that enables stereoisomer separation. | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | researchgate.net |

| Separation Mode | The type of chromatography used. | Normal Phase | researchgate.net |

| Mobile Phase | The solvent system used for elution in normal phase chiral separations. | Hexane/Ethanol mixtures | researchgate.net |

Advanced Spectrometric Analysis

While chromatography separates components of a mixture, mass spectrometry (MS) provides data on the mass and structure of the individual components. Coupling liquid chromatography with mass spectrometry offers a powerful tool for the definitive analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in modern natural product analysis. elsevierpure.com It combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which corresponds to its molecular weight. nih.gov

For carotenoid analysis, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization interfaces. nih.gov APCI is often preferred for less polar carotenoids, while ESI is effective for more polar xanthophylls like this compound. nih.gov LC-MS analysis provides unequivocal confirmation of the presence of this compound in a sample by matching both its retention time and its molecular mass with that of a known standard. chromatographyonline.com

For unambiguous structural elucidation, tandem mass spectrometry (MS/MS or MS2) is employed, often using a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) mass spectrometer. nih.gov ESI-QTOF MS/MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov

The process involves:

Ionization: this compound is ionized via Electrospray Ionization (ESI).

Precursor Selection: The first quadrupole (Q) acts as a mass filter to isolate the protonated molecule of this compound ([M+H]⁺).

Fragmentation: The selected ion is passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller fragment ions. embrapa.br

Analysis: The fragment ions are then analyzed by the Time-of-Flight (TOF) mass analyzer, which measures their m/z with very high resolution and accuracy. nih.govnih.gov

The resulting fragmentation pattern is a unique structural fingerprint. For carotenoids, fragmentation routes typically involve sequential losses of water (H₂O) from hydroxyl groups and characteristic eliminations of parts of the polyene chain, such as toluene (B28343) (92 Da). nih.govresearchgate.net This detailed structural information is critical for distinguishing this compound from its isomers and for identifying unknown metabolites. nih.gov

Genomic and Transcriptomic Methodologies in this compound Research

The investigation into the genetic and molecular underpinnings of this compound, a significant carotenoid, has been advanced through the application of modern genomic and transcriptomic techniques. These methodologies provide powerful tools to identify genes, understand regulatory networks, and elucidate the functional roles of specific proteins involved in the metabolism and accumulation of this compound in marine organisms.

RNA Interference (RNAi) Applications

RNA interference (RNAi) is a powerful technique for post-transcriptional gene silencing, enabling researchers to investigate the function of specific genes. In the context of this compound research, RNAi has been successfully applied to elucidate the roles of genes suspected to be involved in carotenoid metabolism in scallops.

One notable application of RNAi was in the functional analysis of the β-carotene oxygenase 2 (BCO2) gene, denoted as PyBCO2, in the Yesso scallop. By inhibiting the expression of PyBCO2 through RNA interference, researchers observed an increased deposition of the carotenoids this compound and pectenoxanthin in the scallop's striated muscle. mdpi.com This resulted in a visible change in the muscle color from white to light orange, directly demonstrating the role of PyBCO2 in carotenoid catabolism. mdpi.com

Similarly, RNAi was used to investigate the function of a StAR-like-3 gene in the noble scallop (Chlamys nobilis). Suppression of StAR-like-3 expression led to a significant decrease in the total carotenoid content in the hemolymph, indicating its crucial role in the transport and accumulation of carotenoids. nih.gov

Table 2: Functional Analysis of Carotenoid-Related Genes in Scallops Using RNAi

| Target Gene | Scallop Species | Effect of RNAi-mediated Silencing | Conclusion on Gene Function |

| PyBCO2 | Patinopecten yessoensis | Increased deposition of this compound and pectenoxanthin in striated muscle. | Involved in carotenoid cleavage/degradation. |

| StAR-like-3 | Chlamys nobilis | Significantly decreased total carotenoid content in hemolymph. | Key role in carotenoid transport and accumulation. |

This table details the outcomes of RNAi experiments targeting specific genes and the inferred functions of these genes in scallop carotenoid metabolism.

These studies highlight the efficacy of RNAi as a tool for functional genomics in marine invertebrates, providing direct evidence for the involvement of specific genes in the metabolic pathways affecting this compound levels. However, it is noted that the RNAi pathway in mollusks may differ from other well-studied organisms, which is an important consideration for experimental design. nih.govmdpi.com

Transcriptome Profiling

Transcriptome profiling provides a comprehensive snapshot of the genes being expressed in a particular tissue at a specific time. This methodology has been extensively used to compare scallops with different levels of carotenoid accumulation, thereby identifying differentially expressed genes (DEGs) that are potentially involved in carotenoid metabolism, including that of this compound.

In a study comparing Yesso scallops with white muscle (WM) and carotenoid-enriched orange muscle (OM), transcriptomic analysis identified hundreds of DEGs. frontiersin.org Among the most significantly down-regulated genes in the orange muscle scallops was PyBCO-like 1, a carotenoid oxygenase, suggesting that its reduced expression leads to carotenoid accumulation. frontiersin.orgfrontiersin.org Other DEGs identified were related to lipid metabolism, immune response, and protein synthesis, indicating a broad physiological response to carotenoid deposition. frontiersin.orgfrontiersin.org

Further transcriptome analysis of the noble scallop (Chlamys nobilis) identified a scavenger receptor, termed SRB-like-3, that was exclusively expressed in orange scallops with high carotenoid content, suggesting its role in carotenoid deposition. nih.gov

Table 3: Differentially Expressed Genes in Scallop Tissues with Varying Carotenoid Content

| Gene/Gene Family | Expression Change in High Carotenoid Scallops | Putative Function | Scallop Species |

| PyBCO-like 1 | Down-regulated | Carotenoid oxygenase | Patinopecten yessoensis |

| SRB-like-3 | Up-regulated (exclusively expressed) | Scavenger receptor | Chlamys nobilis |

| RXR | Differentially expressed | Retinoic acid receptor | Patinopecten yessoensis |

| FABP | Differentially expressed | Fatty acid-binding protein | Patinopecten yessoensis |

| VLDLR | Differentially expressed | Very low-density lipoprotein receptor | Patinopecten yessoensis |

| LRP1B | Differentially expressed | Low-density lipoprotein receptor-related protein 1B | Patinopecten yessoensis |

This table presents a selection of genes identified through transcriptome profiling that are differentially expressed in scallop tissues with high versus low carotenoid content.

These transcriptomic studies provide a wealth of data for identifying candidate genes and understanding the complex regulatory networks that govern this compound and other carotenoid levels in scallops. frontiersin.orgfrontiersin.orgnih.gov The comprehensive nature of this approach allows for the discovery of novel genes and pathways that might not be identified through more targeted methods.

Biological Roles and Molecular Mechanisms of Pectenolone

Role in Pigmentation and Coloration Phenotypes

Pectenolone is a key molecule in the manifestation of vibrant colors in certain marine animals. Its accumulation in specific tissues results in distinct orange and pink hues, which are significant for both the organism's biology and its commercial value.

In the Yesso scallop (Patinopecten yessoensis), this compound, alongside pectenoxanthin, is directly responsible for the orange coloration of the adductor muscle. Research has revealed that this coloration is a recessive Mendelian trait. Scallops with white muscle tissue actively degrade these carotenoids, while those with orange muscle accumulate them.

The key genetic determinant for this difference is the PyBCO-like 1 gene, which is located on chromosome 8 and encodes a carotenoid oxygenase. In orange-muscle scallops, this gene is significantly downregulated, with an 11.28-fold decrease in expression compared to white-muscle scallops. This downregulation prevents the breakdown of carotenoids like this compound, leading to their deposition and the resulting orange phenotype. Functional assays have confirmed that inhibiting the expression of PyBCO-like 1 in white muscle tissue leads to carotenoid accumulation and muscle coloration. Both scallop types absorb carotenoids from their diet through the hepatopancreas, but it is the differential expression of this specific gene in the muscle tissue that dictates the final color.

Table 1: Gene Expression and Carotenoid Concentration in Yesso Scallop Muscle

Comparison of this compound concentration and relative gene expression in orange vs. white adductor muscle of Patinopecten yessoensis.

| Parameter | Orange Muscle Scallop | White Muscle Scallop | Reference |

|---|---|---|---|

| This compound Concentration | Deposited | Absent/Degraded | frontiersin.org |

| PyBCO-like 1 Gene Expression | Downregulated (11.28-fold lower) | Upregulated | frontiersin.orgnih.gov |

| Phenotype Inheritance | Recessive Mendelian Trait | Dominant Trait | frontiersin.orgnih.gov |

This compound is also a major contributor to the coloration of reproductive tissues in marine invertebrates. During the gonadal maturation of the Japanese scallop (Mizuhopecten yessoensis), the ovary accumulates significant amounts of carotenoids, with this compound being the principal component. This accumulation is responsible for the ovary's conspicuous pink color. The carotenoids are bound within a carotenoprotein, which has been named pectenovarin, ensuring their stability and storage within the maturing gonad.

This role is not unique to scallops. In many marine organisms, such as sea urchins, the color of the gonads is a critical quality parameter that determines market value, and this color is derived from the accumulation of dietary carotenoids. While the specific carotenoids may vary between species (e.g., echinenone (B51690) is dominant in sea urchins), the fundamental biological principle of using these pigments for gonad coloration is a widespread phenomenon.

Antioxidative Mechanisms of this compound

Carotenoids are well-established as potent antioxidants, and this compound shares these protective properties. Its molecular structure allows it to effectively neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

This compound has been specifically identified as a potent inhibitor of lipid peroxidation. This process, where free radicals attack lipids in cell membranes, leads to cellular damage and is implicated in numerous diseases. Research has reported that the ability of this compound to inhibit lipid peroxidation is nearly as potent as that of astaxanthin (B1665798), a carotenoid widely recognized for its exceptionally high antioxidant activity. acs.org By interrupting the chain reactions of lipid peroxidation, this compound helps maintain the integrity and fluidity of cellular membranes.

The protective effects of this compound extend to broader mechanisms against oxidative stress. Like other carotenoids, it functions as an antioxidant and provides photoprotection. acs.org The general mechanisms by which carotenoids scavenge ROS include radical adduct formation, electron transfer, and hydrogen atom transfer. These actions neutralize highly reactive molecules like singlet oxygen and peroxyl radicals, preventing them from damaging vital cellular components such as DNA, proteins, and lipids. researchgate.net The presence of this compound in tissues, particularly in the ovaries, suggests a role in protecting sensitive reproductive cells from oxidative damage, ensuring the viability of eggs during early development. acs.org

Table 2: Antioxidant Activities of this compound

Summary of the known antioxidative functions and mechanisms of this compound.

| Antioxidant Activity | Mechanism/Observation | Reference |

|---|---|---|

| Inhibition of Lipid Peroxidation | Potency reported to be nearly as high as astaxanthin. | acs.org |

| ROS Scavenging | Neutralizes free radicals via electron transfer, hydrogen abstraction, or radical adduct formation. | researchgate.net |

| Cellular Protection | Protects against damage to DNA, proteins, and lipids from oxidative stress. | acs.org |

Molecular Regulation of Gene Expression

While direct studies on the regulation of gene expression by this compound are limited, the broader class of carotenoids is known to modulate the expression of various genes, particularly those involved in antioxidant defense and immune response. These indirect mechanisms provide a framework for understanding the potential molecular roles of this compound beyond direct ROS scavenging.

In marine invertebrates, carotenoids have been shown to regulate the expression of several immune-related and antioxidant genes. For instance, higher carotenoid content in scallops has been linked to the up-regulation of the thioredoxin (TRX) gene and the CuZnSOD gene (encoding copper-zinc superoxide (B77818) dismutase) under conditions of bacterial or temperature stress. This suggests that carotenoids can enhance an organism's resilience by bolstering its molecular defense systems at the genetic level.

A key pathway implicated in the antioxidant-related gene regulation by carotenoids is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Carotenoids such as astaxanthin and lutein (B1675518) have been shown to activate the Nrf2 signaling pathway. nih.govacs.org Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, often referred to as antioxidant response elements (AREs). This activation enhances the cell's intrinsic ability to combat oxidative stress. Given that this compound shares structural and functional similarities with other antioxidative carotenoids, it is plausible that it may also exert some of its protective effects through the modulation of Nrf2 or similar gene regulatory pathways.

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline requested.

Searches for "this compound" confirm its identity as a carotenoid found in certain marine organisms, such as scallops and ark shells, where it exists as a metabolite of other carotenoids like diatoxanthin (B1232557) and alloxanthin (B1238290).

However, there is no specific scientific data available in the public domain that addresses the following topics outlined in your request:

Physiological Significance in Marine Organisms:

Essential Nutrient Considerations in Aquaculture:Information regarding carotenoids like astaxanthin is available in the context of aquaculture; however, there are no specific findings or considerations for this compound as an essential nutrient in aquaculture feeds.

Due to the lack of available data for these specific and crucial sections of the requested article, it is not possible to provide a thorough, informative, and scientifically accurate article focused solely on this compound as instructed. To do so would require speculation beyond the currently available scientific evidence.

Q & A

Q. How should researchers document this compound’s stability under varying storage conditions to ensure reproducibility?

- Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC-UV. Report storage buffers, temperature, and container materials. Include degradation kinetics (Arrhenius plots) to predict shelf-life .

Q. What metadata is essential for sharing this compound-related datasets in public repositories?

- Answer : Provide synthesis protocols (CAS numbers, purity), assay conditions (buffer pH, incubation time), instrument parameters (column type, MS ionization mode), and raw data files (e.g., .RAW, .CDX). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for curation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.